BOC-D-alanine chemical and physical properties
BOC-D-alanine chemical and physical properties
An In-depth Technical Guide to the Core Chemical and Physical Properties of BOC-D-Alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-D-alanine (BOC-D-alanine) is a crucial derivative of the non-proteinogenic amino acid D-alanine. It serves as a fundamental building block in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS) and the development of novel pharmaceuticals. The tert-butoxycarbonyl (Boc) protecting group on the amine terminus prevents unwanted side reactions during peptide chain elongation.[][2] The incorporation of a D-amino acid, such as D-alanine, into a peptide sequence can significantly enhance its stability and resistance to enzymatic degradation by proteases, a critical attribute for therapeutic peptides.[] This guide provides a comprehensive overview of the chemical and physical properties of BOC-D-alanine, experimental protocols for its use, and its applications in research and drug development.
Chemical and Physical Properties
The following tables summarize the key quantitative and qualitative data for BOC-D-alanine.
Table 1: General and Chemical Identifiers
| Property | Value | Citations |
| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [][3] |
| Synonyms | Boc-D-Ala-OH, N-(tert-Butoxycarbonyl)-D-alanine | [][3][4][5] |
| CAS Number | 7764-95-6 | [4][5][6] |
| Molecular Formula | C₈H₁₅NO₄ | [][3][4][6] |
| Molecular Weight | 189.21 g/mol | [3][5][6][7] |
| Canonical SMILES | CC(C(=O)O)NC(=O)OC(C)(C)C | [] |
| InChI Key | QVHJQCGUWFKTSE-RXMQYKEDSA-N | [][3][5] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Citations |
| Appearance | White to off-white powder or crystal | [][4][6][7] |
| Melting Point | 75 - 85 °C | [][4][5][7][8] |
| Boiling Point | 324.46°C (rough estimate) | [][5][8] |
| Density | 1.2321 g/cm³ (rough estimate) | [][5][8] |
| Solubility | Soluble in Chloroform, DMSO, Methanol | [5][8] |
| Optical Rotation [α]²⁰/D | +25 ± 2º (c=2, EtOH) | [4][5][8] |
| pKa | 4.02 ± 0.10 (Predicted) | [5][8] |
| Spectroscopic Data | 1H NMR, 13C NMR, IR, Mass Spec, and Raman data are available in public databases. | [3][9] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and application of BOC-D-alanine are critical for its effective use in a laboratory setting.
Synthesis of BOC-D-Alanine
The most common method for synthesizing BOC-D-alanine is the N-protection of D-alanine using di-tert-butyl dicarbonate (Boc₂O).
Objective: To introduce the tert-butoxycarbonyl (Boc) protecting group onto the amino group of D-alanine.
Materials:
-
D-alanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Dioxane, tert-Butyl alcohol, Ethanol)[10][11][12]
-
Base (e.g., Sodium hydroxide, Triethylamine, Guanidine hydrochloride)[11][12][13]
-
Water
-
Acid for workup (e.g., Potassium hydrogen sulfate solution)[12]
-
Organic solvent for extraction (e.g., Ethyl ether, Ethyl acetate)[12][13]
General Procedure:
-
D-alanine is dissolved or suspended in an appropriate solvent system (e.g., aqueous dioxane, tert-butyl alcohol, or ethanol).[10][12][13]
-
A base is added to the mixture to facilitate the reaction. The pH is typically adjusted and maintained between 8 and 9.[12][13]
-
Di-tert-butyl dicarbonate (Boc₂O), either neat or dissolved in the reaction solvent, is added to the D-alanine solution, often dropwise, while stirring. The reaction is typically conducted at room temperature or slightly above (35-40°C).[11][12]
-
The reaction mixture is stirred for several hours (e.g., 15 hours to overnight) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[12][13]
-
Upon completion, the solvent is often removed under reduced pressure.[12][14]
-
A standard aqueous workup is performed. The residue is redissolved, and the aqueous layer is washed with a nonpolar solvent (e.g., pentane or hexane) to remove excess Boc₂O and byproducts.[12]
-
The aqueous phase is then acidified to a pH of 1-2 with a suitable acid (e.g., potassium hydrogen sulfate) at a low temperature (0-5°C), causing the BOC-D-alanine product to precipitate or separate.[12]
-
The product is extracted into an organic solvent such as ethyl ether or ethyl acetate.[12]
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude product, often as an oil or solid.[12][13]
Purification and Crystallization
Crude BOC-D-alanine is often an oil that can be solidified and purified through crystallization.
Objective: To obtain high-purity, crystalline BOC-D-alanine from the crude reaction product.
Materials:
-
Crude BOC-D-alanine (oily residue)
-
Seed crystals of BOC-D-alanine (optional but recommended)[14]
-
A weak polar solvent (e.g., Cyclohexane, n-Hexane, Petroleum ether)[11][14]
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
The crude oily product obtained from the synthesis is placed in a suitable vessel.[14]
-
A small amount of seed crystal is added to the oil to initiate crystallization.[14]
-
The mixture is allowed to stand at room temperature for a period (e.g., 18-24 hours) until the oil completely solidifies into a white mass.[14]
-
A weak polar solvent, such as cyclohexane, is added to the solidified mass for "pulping." This process involves stirring the solid in the solvent to wash away impurities.[14]
-
The mixture is stirred at room temperature for a few hours.[14]
-
The solid product is collected by filtration, washed with a small amount of the cold pulping solvent, and then dried under reduced pressure to yield the final, purified BOC-D-alanine.[14]
Use in Boc-SPPS: Deprotection Step
A key step in Boc-based Solid-Phase Peptide Synthesis (SPPS) is the selective removal of the Nα-Boc group to allow for the coupling of the next amino acid.
Objective: To remove the Boc protecting group from the N-terminus of the peptide chain attached to the solid support.
Materials:
-
Boc-protected peptide-resin
-
Deprotection reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[15]
-
Scavenger (optional, e.g., 0.5% DTE if Cys, Met, or Trp are present).[15]
-
Wash solvents (DCM, Isopropanol)[15]
-
Neutralization reagent (e.g., 5-10% Diisopropylethylamine (DIEA) in DCM)
Procedure:
-
The peptide-resin is swollen in DCM within the reaction vessel.
-
The DCM is drained, and the deprotection reagent (50% TFA/DCM) is added to the resin.[15]
-
A short pre-wash of 2-5 minutes is performed, followed by draining the reagent.[15]
-
A fresh portion of the deprotection reagent is added, and the reaction is allowed to proceed for 15-25 minutes with agitation.[15]
-
The deprotection solution is drained, and the resin is thoroughly washed with DCM and then isopropanol to remove residual TFA and the cleaved tert-butyl cation.[15]
-
The resin is then neutralized with a solution of a hindered base, such as 5-10% DIEA in DCM, to deprotonate the newly formed N-terminal ammonium salt, preparing it for the next coupling step.
Visualizations: Workflows and Relationships
Caption: General synthesis workflow for BOC-D-Alanine.
Caption: Role of BOC-D-Alanine in the Boc-SPPS cycle.
Caption: Logical relationships of BOC-D-Alanine applications.
Applications in Research and Drug Development
BOC-D-alanine is an indispensable tool for researchers in medicinal chemistry and biochemistry.
-
Peptide Synthesis: It is a standard building block for introducing D-alanine residues into a peptide sequence.[][6] The Boc group ensures that the alpha-amino group is protected during the coupling reaction, allowing for controlled, stepwise synthesis of peptides.[10]
-
Drug Development: Incorporating D-amino acids like D-alanine into therapeutic peptides makes them resistant to degradation by endogenous proteases, thereby increasing their in vivo half-life and bioavailability.[] This makes BOC-D-alanine a valuable reagent in the design of more robust and effective peptide-based drugs, enzyme inhibitors, and peptidomimetics.[][4]
-
Structural Biology: The introduction of a D-amino acid can induce specific secondary structures, such as turns or helices, in a peptide chain. Researchers use BOC-D-alanine to synthesize peptides with defined conformations to study protein folding, dynamics, and stability.[]
-
Bioconjugation: BOC-D-alanine serves as a component in the synthesis of peptides that are later conjugated to other molecules, including fluorescent dyes, polymers, or cytotoxic drugs for targeted delivery.[] The properties of the D-alanine can influence the biological activity and stability of the final bioconjugate.[]
Safety, Handling, and Storage
-
Safety: BOC-D-alanine is not classified as a hazardous substance according to GHS criteria.[7][16] However, as with all laboratory chemicals, direct contact should be avoided. The toxicological properties have not been fully investigated.[17]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid contact with eyes and skin.[16][17][18] Avoid generating dust.[17]
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C.[][5][8][16]
References
- 2. peptide.com [peptide.com]
- 3. BOC-D-alanine | C8H15NO4 | CID 637606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. BOC-D-Alanine price,buy BOC-D-Alanine - chemicalbook [chemicalbook.com]
- 6. BOC-D-Alanine - Natural Micron Pharm Tech [nmpharmtech.com]
- 7. fishersci.com [fishersci.com]
- 8. BOC-D-Alanine CAS#: 7764-95-6 [m.chemicalbook.com]
- 9. N-(tert-Butoxycarbonyl)-L-alanine(15761-38-3) 1H NMR [m.chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. BOC-D-Phenylalanine synthesis - chemicalbook [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Page loading... [wap.guidechem.com]
- 14. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 15. chempep.com [chempep.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. BOC-D-Alanine MSDS CasNo.7764-95-6 [m.lookchem.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
